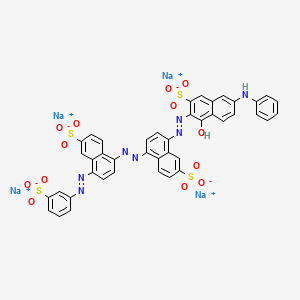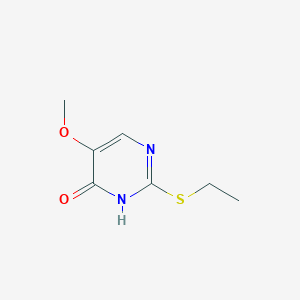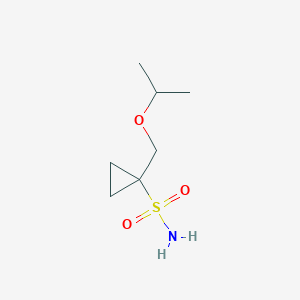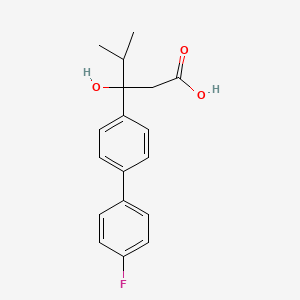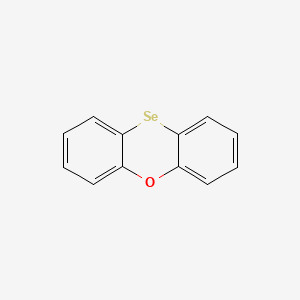
Phenoxaselenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxaselenin is an organoselenium compound with the molecular formula C₁₂H₈OSe and a molecular weight of 247.15 g/mol It is a heterocyclic compound containing selenium, oxygen, and carbon atoms arranged in a specific structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenoxaselenin can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromophenol with sodium selenide in the presence of a suitable solvent, such as dimethylformamide. The reaction typically occurs at elevated temperatures, around 100-150°C, and under an inert atmosphere to prevent oxidation of the selenium compound. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxaselenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of selenides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Phenoxaselenin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties. It has been studied for its ability to scavenge free radicals and inhibit the growth of cancer cells.
Medicine: Explored for its potential therapeutic applications, including its use as a chemopreventive agent and in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of phenoxaselenin involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The exact molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with enzymes, receptors, and other cellular components .
Comparación Con Compuestos Similares
Phenoxaselenin is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Phenoxathiin: Contains sulfur instead of selenium and exhibits different chemical reactivity and properties.
Phenoxazine: Contains nitrogen instead of selenium and has distinct biological and chemical properties.
Phenoxaphosphinine: Contains phosphorus instead of selenium and is used in different applications.
This compound stands out due to its selenium content, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
262-22-6 |
|---|---|
Fórmula molecular |
C12H8OSe |
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
phenoxaselenine |
InChI |
InChI=1S/C12H8OSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H |
Clave InChI |
IZEKPBQZEZRUJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=CC=CC=C3[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


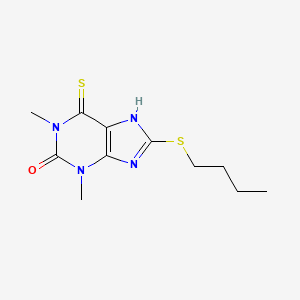
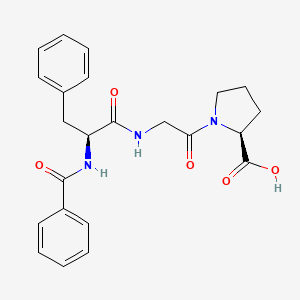
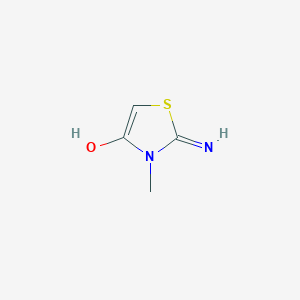
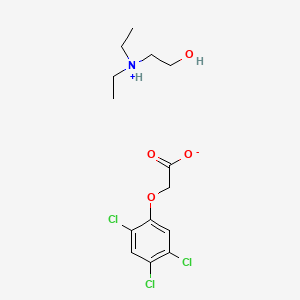

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
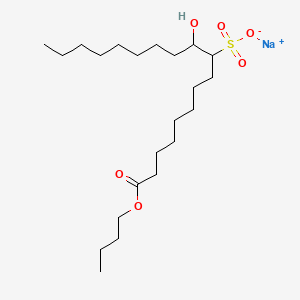
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
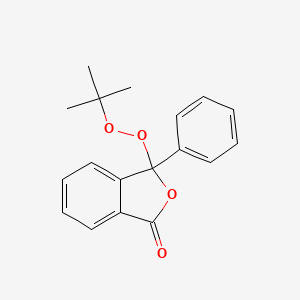
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
